molecular formula C27H28N2OS B2413871 3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532974-13-3

3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2413871
CAS RN: 532974-13-3
M. Wt: 428.59
InChI Key: UXOVLQHKVAYGHW-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the specific functional groups and substitutions present .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can also vary widely. They often involve changes to the functional groups or substitutions present on the indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on the specific functional groups and substitutions present .

Scientific Research Applications

Crystal Structure and Biological Activity

A study discussed the synthesis, characterization, and crystal structure of related benzamide derivatives. These compounds, with structures resembling 3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, were noted for their intermolecular hydrogen bonding and biological activity. Particularly, compounds Ic and IIc demonstrated significant antibacterial activity against Staphylococcus aureus, and compounds IIc and IIIc exhibited potent antioxidant activity (Karanth et al., 2019).

Molecular Interaction and Antibacterial Properties

Further investigation into benzamide derivatives revealed their potential in inhibiting nitric oxide (NO) production in microglia cells. Compounds such as 13 alpha,14 beta,17 alpha-lanosta-7,9,24-triene-3 beta,16 alpha-diol, 4-methoxy-1-methyl-2(1 H)-quinolinone, and 13 alpha,14 beta,17 alpha-lanosta-7,24-diene-3 beta,11 beta,16 alpha-triol were identified for their potent activity, indicating potential therapeutic applications (Kim et al., 2009).

Chemical Properties and Structural Analysis

The title compound, with a similar molecular structure, was prepared and characterized, emphasizing the role of carboxyl groups in the formation of intermolecular hydrogen bonds. These interactions facilitate the formation of centrosymmetric dimers, indicating the compound's potential in forming stable molecular assemblies (Choi et al., 2008).

Electrophysiological Activity and Therapeutic Potential

The electrophysiological activity of N-substituted imidazolylbenzamides, including the potential therapeutic implications of these compounds in treating reentrant arrhythmias, was explored. These findings highlight the relevance of similar compounds in developing new therapeutic agents (Morgan et al., 1990).

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound might exhibit similar interactions and activities.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c1-19-8-10-22(11-9-19)18-31-26-17-29(25-7-5-4-6-24(25)26)13-12-28-27(30)23-15-20(2)14-21(3)16-23/h4-11,14-17H,12-13,18H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOVLQHKVAYGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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